molecular formula C8H7N3O B1360055 3-Phenyl-1,2,4-oxadiazol-5-amine CAS No. 3663-37-4

3-Phenyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1360055
CAS No.: 3663-37-4
M. Wt: 161.16 g/mol
InChI Key: DZHVJUCGKWKRTO-UHFFFAOYSA-N
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Description

A Journey Through Time: The History and Evolving Interest in 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of the 1,2,4-oxadiazole ring system began in 1884, when Tiemann and Krüger first reported its synthesis. chim.itnih.gov Initially termed "azoxime" or "furo[ab1]diazole," this novel heterocycle did not immediately capture widespread attention. nih.govpsu.edu For nearly eight decades, research into 1,2,4-oxadiazoles remained sporadic. psu.edu It wasn't until the 1960s that a surge of interest emerged, primarily fueled by the discovery of their intriguing photochemical rearrangements into other heterocyclic systems. nih.govpsu.edu

The biological potential of 1,2,4-oxadiazole derivatives began to be explored in the 1940s, but a significant milestone was reached two decades later with the introduction of Oxolamine as the first commercial drug containing this scaffold, utilized for its cough suppressant properties. chim.itnih.govencyclopedia.pub This event marked a turning point, showcasing the practical applications of this heterocycle in medicinal chemistry. The subsequent decades witnessed a steady increase in research, which has more than doubled in the last fifteen years, driven by the recognition of the 1,2,4-oxadiazole ring as a valuable pharmacophore. nih.govencyclopedia.pub

A Privileged Scaffold: The Significance of 1,2,4-Oxadiazole in Modern Science

The 1,2,4-oxadiazole heterocycle holds a prominent position in contemporary organic synthesis and drug discovery. chim.itresearchgate.netnih.gov Its widespread use stems from its role as a bioisostere for amide and ester functionalities. chim.itresearchgate.netnih.gov This bioisosteric relationship allows medicinal chemists to replace metabolically labile ester and amide groups with the more stable 1,2,4-oxadiazole ring, often leading to improved pharmacokinetic profiles. nih.govrsc.org

The versatility of the 1,2,4-oxadiazole scaffold is evident in the diverse range of biological activities exhibited by its derivatives. These compounds have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and neuroprotective agents, among others. encyclopedia.pubresearchgate.netnih.gov The ability to readily synthesize a vast library of substituted 1,2,4-oxadiazoles through established methods, such as the reaction of amidoximes with acylating agents or 1,3-dipolar cycloadditions, further enhances its appeal to researchers. nih.govresearchgate.netorganic-chemistry.org Beyond its medicinal applications, the 1,2,4-oxadiazole ring is also utilized in materials science, for example, in the development of liquid crystals. lifechemicals.com

Unveiling the Core: Structural and Electronic Characteristics of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.comwikipedia.org However, its aromaticity is considered to be at a low level, which, combined with the labile O-N bond, contributes to its susceptibility to thermal or photochemical rearrangements into other heterocyclic systems. chim.it

The electronic nature of the ring is characterized by the presence of two pyridine-like nitrogen atoms. chemicalbook.com The N(3) atom exhibits nucleophilic character, while the carbon atoms, C(3) and C(5), are electrophilic. chim.it This electrophilicity makes these positions vulnerable to nucleophilic attack, a key feature in many of its reactions. chim.itchemicalbook.com Conversely, the ring is generally inert to electrophilic substitution reactions like halogenation or nitration. chemicalbook.com The electron-withdrawing nature of the ring system also influences the reactivity of attached substituents. researchgate.netresearchgate.net

The reactivity of the 1,2,4-oxadiazole ring is a subject of extensive study. The weak O-N bond is a focal point for ring-opening reactions. chim.it The C(5) position is particularly susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. chim.it A notable reaction is the Boulton-Katritzky rearrangement, an internal nucleophilic substitution involving the N(2) atom. chim.it Understanding these fundamental structural and electronic characteristics is crucial for the rational design of new 1,2,4-oxadiazole-based compounds with specific chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazol-5-amine
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InChI

InChI=1S/C8H7N3O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVJUCGKWKRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190100
Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3663-37-4
Record name 3-Phenyl-1,2,4-oxadiazol-5-amine
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Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
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Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
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Record name 5-amino-3-phenyl-1,2,4-oxadiazole
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Record name 5-AMINO-3-PHENYL-1,2,4-OXADIAZOLE
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Synthetic Methodologies for 3 Phenyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Core Formation

The traditional and most widely applied methods for constructing the 1,2,4-oxadiazole ring involve either 1,3-dipolar cycloaddition reactions or the cyclization of amidoxime (B1450833) intermediates. chim.it These routes offer versatility in accessing a wide range of substituted 1,2,4-oxadiazoles.

1,3-Dipolar Cycloaddition Reactions: Principles and Applications

The 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition, is a powerful tool for forming five-membered heterocyclic rings. chim.itresearchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically a molecule containing a double or triple bond. youtube.com

In the synthesis of 1,2,4-oxadiazoles, nitrile oxides serve as the key 1,3-dipoles. chim.itresearchgate.net These reactive intermediates can be generated in situ from various precursors, such as α-nitroketones or aldoximes. organic-chemistry.orgthieme-connect.com For instance, the dehydration of α-nitroketones or the oxidation of aldoximes can yield the corresponding nitrile oxide. organic-chemistry.orgmdpi.com The electronic structure of a nitrile oxide, with its linear arrangement and charge separation, makes it an ideal partner for cycloaddition reactions. youtube.com

The dipolarophile in this reaction is a nitrile (R-C≡N). The cycloaddition of a nitrile oxide to a nitrile leads directly to the 1,2,4-oxadiazole ring. researchgate.netacs.org However, a significant challenge with this method is the tendency of unstable nitrile oxides to dimerize, forming furoxans or 1,2,4-oxadiazole 4-oxides, especially when reacting with non-activated nitriles under harsh conditions. acs.org

To overcome this, various strategies have been developed. One approach involves the use of metal catalysts, such as platinum(IV) or iron(III) nitrate (B79036), to activate the nitrile toward cycloaddition. thieme-connect.comacs.org For example, iron(III) nitrate can promote the nitration of an alkyne to form an α-nitroketone, which then dehydrates to a nitrile oxide in situ, followed by a 1,3-dipolar cycloaddition with a nitrile to yield a 3-acyl-1,2,4-oxadiazole. thieme-connect.com This dual role of the catalyst allows the reaction to proceed under milder conditions, minimizing side reactions. thieme-connect.com

Another strategy involves the in situ generation of the nitrile oxide from a more stable precursor in the presence of the dipolarophile. For instance, chlorinated benzaldoximes can be treated with a base to form nitrile oxides that then react with a cyanouracil to produce 5-(3-substituted-1,2,4-oxadiazol-5-yl)uracils. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for 1,2,4-Oxadiazole Synthesis

Dipole PrecursorDipolarophileCatalyst/ConditionsProductReference
Chlorinated 4-substituted benzaldoximes5-CyanouracilBase, Room Temperature5-(3-Substituted-1,2,4-oxadiazol-5-yl)uracils mdpi.com
AlkynesNitrilesFe(NO₃)₃, 100 °C3-Acyl-1,2,4-oxadiazoles thieme-connect.com
Aryl aldoximesAlkyl cyanoacrylatesN-Chlorosuccinimide (NCS), Base, Room TemperatureAlkyl 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoates mdpi.com

Heterocyclization through Amidoxime Intermediates: The Amidoxime Route

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles, including 3-phenyl-1,2,4-oxadiazol-5-amine, is the cyclization of an amidoxime intermediate. chim.itrjptonline.org This approach, considered a [4+1] strategy, involves the reaction of an amidoxime, which provides four of the five ring atoms, with a one-atom component, typically derived from a carboxylic acid or its derivative. chim.it

The synthesis begins with the conversion of a nitrile to an amidoxime by reacting it with hydroxylamine (B1172632). rjptonline.orgnih.gov This amidoxime is a key intermediate that can then be acylated and subsequently cyclized.

The general process involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, to form an O-acylamidoxime. nih.govresearchgate.net This intermediate is then subjected to cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.govnih.gov

The cyclization of the O-acylamidoxime is often the most challenging step and can require harsh conditions like high temperatures or the use of strong bases or dehydrating agents. chim.itias.ac.in To mitigate this, various catalytic systems have been developed. Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be an efficient catalyst for the cyclodehydration of O-acylamidoximes at room temperature in solvents like tetrahydrofuran (B95107) (THF). chim.itrjptonline.org Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have also been employed for the rapid and high-yielding cyclodehydration of O-acylamidoximes under mild conditions. researchgate.net

Table 2: Catalysts and Conditions for O-Acylamidoxime Cyclodehydration

Catalyst/ReagentSolventTemperatureKey FeaturesReference(s)
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureMild conditions, reduced reaction time. chim.itrjptonline.org
MOH/DMSO (M=Li, Na, K)DMSORoom TemperatureShort reaction times (10-20 min), high yields. researchgate.net
Sodium AcetateEthanolRefluxTraditional method, often requires heating. rjptonline.org
Ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride (EDC.HCl)EthanolRefluxUsed in one-pot reactions with a subsequent heating step. rjptonline.org

For example, a nitrile can be reacted with hydroxylamine, and the resulting amidoxime is then treated with an acyl chloride in the presence of a base in a solvent like dimethyl sulfoxide (B87167) (DMSO) to directly form the 1,2,4-oxadiazole. nih.govias.ac.in Another one-pot approach involves the condensation of amidoximes with carboxylic acid esters in a superbase medium (MOH/DMSO) at room temperature. researchgate.net These one-pot syntheses are highly efficient, particularly in the context of medicinal chemistry, as they streamline the synthetic process. nih.gov

More advanced one-pot methods involve the reaction of a nitrile, hydroxylamine hydrochloride, and an aldehyde, where the aldehyde acts as both a reactant and an oxidant. rsc.org This process involves the sequential formation of the amidoxime, its reaction with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of the aldehyde to yield the final 1,2,4-oxadiazole. rsc.org

Modern and Emerging Synthetic Paradigms

Oxidative Cyclization Methodologies

A prominent modern approach to the 1,2,4-oxadiazole core involves oxidative cyclization, where the heterocyclic ring is formed through the oxidative coupling of key bonds. scispace.com

A key strategy in oxidative cyclization involves the use of halogenating agents, such as N-Bromosuccinimide (NBS). This method is particularly effective for the synthesis of 1,2,4-oxadiazoles from readily available N-acyl amidines. The reaction proceeds under mild conditions, typically at room temperature in a solvent like ethyl acetate, and often results in nearly quantitative yields. researchgate.net

The proposed mechanism begins with the N-bromination of the N-acyl amidine intermediate. This is followed by a base-promoted dehydrobromination, which facilitates the crucial N–O bond formation and subsequent cyclization to the 1,2,4-oxadiazole ring. researchgate.net This process is valued for its operational simplicity, short reaction times, and high efficiency. researchgate.net

Table 1: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines researchgate.net

Starting Material Product Yield (%) Conditions
N-Benzoylbenzamidine 3,5-Diphenyl-1,2,4-oxadiazole 91-99% NBS, Ethyl Acetate, RT

This table illustrates the high efficiency of the NBS-promoted cyclization method.

Transition metals, particularly copper, have emerged as powerful catalysts for the synthesis of 1,2,4-oxadiazoles through oxidative cascade reactions. These one-pot procedures offer an efficient route to 3,5-disubstituted-1,2,4-oxadiazoles from simple starting materials like amidines and methylarenes under mild conditions. scispace.com

The mechanism is a tandem process involving oxidation, amination, and cyclization. It is believed to involve radical C–H bond oxidation initiated by an oxidant like tert-butyl hydroperoxide (TBHP), followed by copper-catalyzed formation of C–N, C–O, and N–O bonds to construct the oxadiazole ring. scispace.com

Synthesis of 3-Amino-1,2,4-oxadiazoles from Guanidine Derivatives

The synthesis of 3-amino-1,2,4-oxadiazoles can be achieved through the oxidative cyclization of acylguanidines. In this approach, an acylguanidine is treated with an oxidizing agent like iodobenzene (B50100) diacetate (IDB) to induce cyclization and form the 3-amino-1,2,4-oxadiazole ring system. chim.it This method provides a direct route to the 3-amino substituted scaffold, which is a key feature of the target compound class.

Yttrium Triflate-Catalyzed Formation of the 1,2,4-Oxadiazole Ring

Yttrium triflate, Y(OTf)₃, has been identified as an effective catalyst for the one-pot synthesis of 1,2,4-oxadiazole derivatives. One described method involves the direct reaction of ketones, nitriles, and nitric acid, showcasing a multicomponent approach to the heterocyclic core. researchgate.net While specific application to this compound is not detailed, the catalytic power of yttrium triflate in forming the 1,2,4-oxadiazole ring from diverse starting materials represents an important emerging paradigm.

Reactions of Amidoximes with Carbodiimides for 5-Amino-Substituted Systems

A highly effective and straightforward one-step method for preparing 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. This reaction is notable for its high yields and applicability to a wide range of aryl and alkyl amidoximes and commercially available carbodiimides.

The reaction conditions are influenced by the nature of the carbodiimide. For instance, alkyl carbodiimides react with amidoximes in toluene (B28343) to yield 5-alkylamino-1,2,4-oxadiazoles. In contrast, aromatic carbodiimides often require a solvent like DMF, proceeding through an intermediate O-amidoxime adduct which then cyclizes to the corresponding 5-arylamino-1,2,4-oxadiazole. A key observation is that achieving complete consumption of the starting amidoxime often requires two equivalents of the carbodiimide.

Table 2: Synthesis of 5-Amino-Substituted 1,2,4-Oxadiazoles from Amidoximes and Carbodiimides

Amidoxime Carbodiimide Product Yield (%) Solvent
Benzamidoxime (B57231) N,N'-Dicyclohexylcarbodiimide (DCC) 5-Cyclohexylamino-3-phenyl-1,2,4-oxadiazole 81% Toluene

This table highlights the versatility and good yields of the amidoxime-carbodiimide reaction for accessing 5-amino-1,2,4-oxadiazoles.

Strategic Optimization of Synthetic Procedures

The synthesis of this compound and its analogues typically involves the cyclization of an intermediate, often an O-acylamidoxime, derived from a benzamidoxime precursor. The optimization of this process is crucial for large-scale synthesis and for ensuring the purity of the final product. Key areas of optimization include the careful control of reaction parameters and the judicious selection of catalysts.

Parameters Influencing Reaction Efficiency and Reproducibility

The efficiency and reproducibility of 1,2,4-oxadiazole synthesis are highly dependent on several experimental parameters. These include the choice of solvent, reaction temperature, reaction time, and the nature of the reagents used.

A primary method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclodehydration. The choice of solvent plays a pivotal role in this sequence. Aprotic polar solvents such as acetonitrile (B52724) (MeCN), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMA) are frequently employed. chim.itnih.gov For instance, one-pot syntheses are often performed in DMSO or DMA in the presence of a base, which facilitates the reaction at room temperature, making the process suitable for thermosensitive molecules. nih.gov In a cobalt-catalyzed three-component reaction for synthesizing 1,3,4-oxadiazoles, a related class of compounds, aprotic polar solvents were found to be optimal, with acetonitrile providing a 95% yield, whereas less polar solvents like dichloromethane (B109758) (DCM) resulted in a significantly lower yield of 41%. acs.org

Temperature is another critical factor. While many traditional methods require heating at high temperatures, sometimes up to 110-130°C, to drive the cyclization, modern methods aim for milder conditions. researchgate.netrjptonline.orgnih.gov Room temperature syntheses have been successfully developed, often using strong bases or specific activating agents to facilitate the reaction without thermal input. nih.gov For example, the synthesis of certain 5-arylacetylenyl-1,2,4-oxadiazoles required very low temperatures (-70 to -60 °C) using NaNH₂ in liquid ammonia; higher temperatures led to a decrease in yield due to secondary transformations of the product. beilstein-journals.org Microwave irradiation has also been explored as an alternative energy source to shorten reaction times and improve yields under solvent-free conditions. organic-chemistry.org

The concentration of reactants and the order of their addition can also impact the outcome. In a study on cobalt-catalyzed oxadiazole synthesis, a reactant concentration of 50 mM in acetonitrile was found to be optimal, yielding 95%, compared to a 66% yield at a lower concentration of 25 mM. acs.org Furthermore, the choice between a one-pot or a two-stage protocol (involving the isolation of the O-acylamidoxime intermediate) can affect purity and yield. While one-pot syntheses are more time-efficient, two-stage processes can sometimes offer better control and easier purification. chim.itnih.gov

Table 1: Influence of Reaction Parameters on 1,2,4-Oxadiazole Synthesis

ParameterCondition/ReagentEffect on ReactionSource(s)
Solvent Aprotic Polar (MeCN, DMSO, DMA)Generally high yields, suitable for room temperature and base-catalyzed reactions. chim.itnih.govacs.org
Less Polar (DCM)Significantly lower yields compared to polar aprotic solvents. acs.org
Temperature High Temperature (e.g., 110°C)Drives cyclization in traditional thermal methods. nih.gov
Room TemperatureAchievable with strong bases or activating agents, good for thermosensitive compounds. nih.gov
Low Temperature (-70 to -60°C)Can be critical to prevent side reactions and degradation of specific products. beilstein-journals.org
Energy Source Microwave IrradiationShortens reaction times and can improve yields, often under solvent-free conditions. organic-chemistry.org
Concentration 50 mM (in specific Co-catalyzed reaction)Optimal concentration leading to higher yield (95%) compared to 25 mM (66%). acs.org

Catalyst Selection and Role in Cyclization Processes

Catalysts are fundamental to the efficient synthesis of the 1,2,4-oxadiazole ring, primarily by facilitating the key cyclodehydration or oxidative cyclization step. The choice of catalyst depends on the specific synthetic route and starting materials.

Base Catalysis: Bases are commonly used to promote the cyclization of O-acylamidoximes. Both inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), and organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. nih.gov Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have been shown to produce a wide range of 1,2,4-oxadiazoles in excellent yields and with short reaction times. chim.it The role of the base is to deprotonate the hydroxyl group of the O-acylamidoxime, initiating an intramolecular nucleophilic attack that leads to the formation of the oxadiazole ring and the elimination of water.

Acid Catalysis and Coupling Reagents: In one-pot syntheses starting from amidoximes and carboxylic acids, coupling reagents are essential for activating the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI) are widely used. chim.itrjptonline.org These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amidoxime. Following the initial acylation, an acid or thermal promotion is often required for the final cyclodehydration step. A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) has been reported as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Metal and Oxidant-Mediated Catalysis: More recent methodologies employ metal catalysts or chemical oxidants to construct the 1,2,4-oxadiazole ring through novel pathways. For the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, (diacetoxyiodo)benzene (B116549) (PIDA) has been used as an effective oxidant to mediate an intramolecular N-O bond formation via oxidative cyclization. rsc.org Other oxidative systems, such as N-Bromosuccinimide (NBS) or Iodine (I₂) in the presence of a base, have also been utilized. nih.gov

In other contexts, metal salts have proven crucial. Cobalt(II) chloride (CoCl₂) was identified as a superior catalyst for a three-component reaction to form 1,3,4-oxadiazoles, outperforming other base metals like iron(II) chloride (FeCl₂) and nickel(II) bromide (NiBr₂), while palladium(II) salts were completely ineffective. acs.org This highlights the specific role of the metal's electronic properties and coordination geometry in catalyzing the transformation. Copper catalysts have also been employed in [3+2] cycloaddition reactions to form the heterocyclic ring. rjptonline.org

Table 2: Role of Different Catalysts in 1,2,4-Oxadiazole Synthesis

Catalyst TypeExample(s)Role in ReactionSource(s)
Base Catalyst KOH, NaOH, DBU, MOH/DMSOPromotes cyclodehydration of O-acylamidoxime intermediates. chim.itnih.gov
Coupling Reagent DCC, EDC, CDIActivates carboxylic acids for reaction with amidoximes. chim.itrjptonline.org
Acid Catalyst PTSA-ZnCl₂Catalyzes the reaction between amidoximes and nitriles. organic-chemistry.org
Oxidizing Agent PIDA, NBS/DBU, I₂/K₂CO₃Mediates intramolecular oxidative cyclization to form the N-O bond. nih.govrsc.org
Metal Catalyst CoCl₂, CuICatalyzes multi-component reactions or cycloadditions. acs.orgrjptonline.org

Reactivity and Transformation Pathways of 3 Phenyl 1,2,4 Oxadiazol 5 Amine Scaffolds

Intramolecular Rearrangement Reactions of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) nucleus is known to undergo several intramolecular rearrangement reactions, which are driven by the inherent instability of the ring system and the propensity to form more stable heterocyclic structures. psu.educhim.it These rearrangements often involve the cleavage of the weak O-N bond and subsequent recyclization. chim.it

The Boulton-Katritzky Rearrangement: Scope and Mechanism

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 1,2,4-oxadiazoles. chim.itidexlab.com This reaction involves an intramolecular nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. psu.educhim.it The driving force for this rearrangement is the formation of more stable C-N, N-N, or S-N bonds in the resulting product. chim.it

The scope of the Boulton-Katritzky rearrangement is broad, accommodating various side-chains at the C(3) position of the 1,2,4-oxadiazole ring. For instance, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can undergo this rearrangement under basic conditions to yield trifluoromethylated 2-amino imidazoles. chim.it Similarly, N-1,2,4-oxadiazol-3-yl-hydrazones with an NNC or NCN sequence in the side-chain can rearrange to form 1,2,4-triazoles. chim.it A notable example is the base-induced rearrangement of N-(5-substituted-1,2,4-oxadiazol-3-yl)-N'-phenylureas, which results in the formation of 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones. rsc.org

The general mechanism of the Boulton-Katritzky rearrangement is depicted below:

Table 1: Examples of Boulton-Katritzky Rearrangements

Starting MaterialSide-ChainConditionsProduct
N-(1,2,4-oxadiazol-3-yl)-β-enamino ketoneNCC or CNCBasicTrifluoromethylated 2-amino imidazole
N-1,2,4-oxadiazol-3-yl-hydrazoneNNC or NCN1,2,4-Triazole
N-(5-R-1,2,4-oxadiazol-3-yl)-N'-phenylureaBasic4-Acylamino-1-phenyl-1,2,4-triazolin-5-one

ANRORC-like Rearrangement Processes

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another significant transformation pathway for 1,2,4-oxadiazoles. researchgate.netosi.lv This rearrangement is typically initiated by the nucleophilic attack at an electrophilic carbon atom of the oxadiazole ring, leading to the opening of the ring and subsequent recyclization to form a new heterocyclic system. chim.it

A theoretical study on the reaction between 1,2,4-oxadiazole derivatives and methylhydrazine revealed that the most favorable pathway involves an initial attack of the amine at the C(2′) position of the aryl moiety, yielding a stable aryl-hydrazine intermediate. rsc.org The subsequent cyclization is the rate-determining step. rsc.org In the case of polyfluoroaryl-1,2,4-oxadiazoles, the reaction with hydrazine (B178648) or methylhydrazine proceeds via nucleophilic attack at the C(5) position, leading to the formation of indazole compounds. chim.it The reaction of various 1,2,4-oxadiazoles with an excess of hydrazine can also produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway, demonstrating the general applicability of this reaction even without C(5)-linked electron-withdrawing groups. nih.gov

Furthermore, 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement due to the electrophilicity of the C(5) position. For example, reaction with allylamine (B125299) leads to a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system through a nitrile oxide intermediate and a subsequent [3+2] cycloaddition. chim.it

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Oxadiazole Ring

The reactivity of the 1,2,4-oxadiazole ring is characterized by the presence of both electrophilic and nucleophilic centers, which dictates its interaction with various reagents. researchgate.netchim.it

Electrophilic Sites (C3 and C5) and their Receptivity to Nucleophiles

The C(3) and C(5) positions of the 1,2,4-oxadiazole ring are electrophilic in nature and are susceptible to nucleophilic attack. chim.itchemicalbook.com The electrophilicity of these carbon atoms is a key factor in many of the ring's transformation reactions. psu.edu The presence of electron-withdrawing groups attached to these positions can further enhance their reactivity towards nucleophiles. psu.eduresearchgate.net

While the 1,2,4-oxadiazole ring is generally inert to electrophilic substitution reactions like halogenation, nitration, and acylation, nucleophilic substitution at the C(3) and C(5) positions is a common pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. chemicalbook.com

Nucleophilic Character of Ring Nitrogen Atoms (N4)

The N(4) atom of the 1,2,4-oxadiazole ring exhibits nucleophilic or weakly basic properties. psu.edu This pyridine-like nitrogen atom can be protonated under acidic conditions. nih.gov This protonation can activate the ring towards nucleophilic attack, facilitating ring-opening reactions. nih.gov

Ring Opening and Degradation Pathways

The 1,2,4-oxadiazole ring is susceptible to opening under various conditions due to its low aromaticity and the weakness of the O-N bond. researchgate.netchim.it Both acidic and basic conditions can promote the degradation of the ring.

Under low pH conditions, the N(4) atom can be protonated, which activates the methine carbon for nucleophilic attack, leading to ring opening and the formation of an aryl nitrile degradation product. nih.gov At high pH, direct nucleophilic attack on the methine carbon occurs, generating an anion at the N(4) position. nih.gov In the presence of a proton source like water, this intermediate can capture a proton, facilitating ring opening to yield the same aryl nitrile. nih.gov However, in the absence of a proton donor, the anionic intermediate can revert to the starting 1,2,4-oxadiazole. nih.gov

An interesting case of ring cleavage was observed during the attempted synthesis of bis(trinitroethyl)- or nitramino-substituted derivatives of 3,5-diamino-1,2,4-oxadiazole in the presence of acid, highlighting the ring's instability under certain acidic conditions. rsc.org

Table 2: Summary of Reactivity of the 1,2,4-Oxadiazole Ring

PositionCharacterCommon Reactions
C(3)ElectrophilicNucleophilic substitution, ANRORC
C(5)ElectrophilicNucleophilic substitution, ANRORC
N(4)Nucleophilic/Weakly BasicProtonation, role in ring opening

Chemical Modifications of the Phenyl and Amino Substituents

The reactivity of 3-Phenyl-1,2,4-oxadiazol-5-amine is largely dictated by the interplay of the electronic properties of the phenyl ring, the amino group, and the oxadiazole core.

Electrophilic and Nucleophilic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the 1,2,4-oxadiazol-5-amine substituent. The phenyl ring's susceptibility to attack is dependent on whether it is attached to electron-donating or electron-withdrawing groups. quora.com When electron-donating groups are present, the phenyl ring becomes more nucleophilic and is prone to electrophilic attack. Conversely, with electron-withdrawing groups, it becomes more electrophilic and susceptible to nucleophilic attack. quora.com

In the case of this compound, the oxadiazole ring generally acts as an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic substitution, making reactions like nitration or halogenation require harsher conditions. When such reactions do occur, the substitution is directed to the meta position due to the deactivating nature of the substituent.

Conversely, the electron-deficient nature of the phenyl ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true if there is a good leaving group (like a halogen) on the phenyl ring, especially at the ortho or para positions relative to the oxadiazole substituent. These positions can best stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. rutgers.edu

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-amine
HalogenationX₂, Lewis Acid (e.g., FeX₃)3-(3-Halophenyl)-1,2,4-oxadiazol-5-amine
Nucleophilic Aromatic Substitution (on a halogenated precursor)Nucleophile (e.g., RO⁻, R₂NH), suitable solventProduct of substitution at the position of the halogen

Reactivity at the 5-Amino Position of the Oxadiazole Ring

The 5-amino group of the 1,2,4-oxadiazole ring is a versatile functional handle for further chemical modifications. It can readily undergo reactions typical of primary amines, such as acylation and sulfonylation. The acylation of amidoximes is a well-established reaction. researchgate.net For instance, the reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies.

Furthermore, the amino group can be involved in condensation reactions with carbonyl compounds to form imines, which can then undergo further transformations. rsc.org

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine)N-(3-Phenyl-1,2,4-oxadiazol-5-yl)amide
SulfonylationSulfonyl chloride, Base (e.g., Pyridine)N-(3-Phenyl-1,2,4-oxadiazol-5-yl)sulfonamide
CondensationAldehyde or Ketone, Acid or Base catalystImine derivative

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including the 1,2,4-oxadiazole scaffold.

Rhodium(III)-Catalyzed C-H Activation and Annulation Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a potent strategy for the construction of complex molecular architectures. rsc.orgrsc.org While specific examples with this compound are not extensively reported, the general principles of Rh(III)-catalyzed C-H activation suggest that the phenyl ring could be a target for such transformations. The nitrogen atoms of the oxadiazole ring could potentially act as directing groups, facilitating the ortho-C-H activation of the phenyl ring.

These activated intermediates can then undergo annulation reactions with various coupling partners, such as alkynes or alkenes, to construct new fused ring systems. nih.govelectronicsandbooks.com For example, reaction with an alkyne could lead to the formation of a quinoline-like structure fused with the phenyl ring. The efficiency and regioselectivity of these reactions would depend on the specific catalyst system and reaction conditions employed. nih.gov

Reaction TypeCatalyst SystemCoupling PartnerPotential Product
C-H Activation/Annulation[RhCp*Cl₂]₂, AgSbF₆AlkyneFused polycyclic aromatic system
C-H Activation/Annulation[Rh(III)] catalyst, OxidantAlkeneAnnulated heterocyclic product

Diverse Cycloaddition Reactions Involving the Oxadiazole Core

The 1,2,4-oxadiazole ring itself can participate in cycloaddition reactions, although it is generally considered an aromatic and relatively stable heterocycle. chim.it The low level of aromaticity and the presence of a weak O-N bond make ring-opening and rearrangement reactions possible under thermal or photochemical conditions. chim.it

One of the most notable transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution leading to a different heterocyclic system. chim.it Additionally, [3+2] cycloaddition reactions are fundamental to the synthesis of the 1,2,4-oxadiazole ring itself, often from nitrile oxides and nitriles. nih.govmdpi.com While less common for the pre-formed ring, under certain conditions, the oxadiazole could potentially act as a dienophile or dipolarophile in cycloaddition reactions, leading to novel and complex heterocyclic structures.

Electrophilic Activation and Reactivity in Superacidic Environments

The behavior of 1,2,4-oxadiazoles in superacidic media provides insights into their fundamental reactivity. In the presence of a superacid like triflic acid (TfOH), the oxadiazole ring can be protonated. nih.gov Studies on related 5-substituted-3-aryl-1,2,4-oxadiazoles have shown that protonation can occur on the nitrogen atoms of the oxadiazole ring. nih.gov This electrophilic activation can render the molecule susceptible to further reactions.

For instance, 5-alkenyl-1,2,4-oxadiazoles undergo protonation at the N4 position and the α-carbon of the double bond in superacids like FSO₃H and TfOH. nih.gov In the case of 5-arylacetylenyl-1,2,4-oxadiazoles, reaction with arenes in neat triflic acid leads to regioselective hydroarylation of the acetylene (B1199291) bond. nih.gov These findings suggest that the this compound scaffold, when appropriately functionalized at the 5-position, could undergo similar transformations in superacidic environments, providing pathways to novel derivatives.

Superacidic MediumReactant TypeReaction TypeProduct
Triflic Acid (TfOH)5-Arylacetylenyl-1,2,4-oxadiazole and AreneHydroarylation5-(2,2-Diarylethenyl)-3-aryl-1,2,4-oxadiazole
Triflic Acid (TfOH)5-Arylacetylenyl-1,2,4-oxadiazoleAddition of TfOHE/Z-vinyl triflates

Derivatization Strategies and Functionalization of the 3 Phenyl 1,2,4 Oxadiazol 5 Amine Core

Functionalization at the 5-Amino Position

The primary amino group at the 5-position of the oxadiazole ring is a key site for functionalization due to its nucleophilic character. This allows for a variety of chemical transformations, including the formation of amides and imines, which can significantly alter the compound's physicochemical and biological properties.

The 5-amino group readily undergoes acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding amide derivatives. A common modification is the introduction of an acetamide group through reaction with reagents like acetyl chloride or chloroacetyl chloride.

The synthesis of N-substituted acetamide derivatives of 1,3,4-oxadiazoles often begins with the creation of a 2-chloro-N-aryl/alkyl acetamide, which is then coupled with a thiol-containing oxadiazole. However, for 5-amino-oxadiazoles, a more direct acylation is feasible. For instance, reacting the amino group with chloroacetyl chloride produces a chloroacetamide intermediate. This intermediate can then be further reacted with various nucleophiles to create a diverse library of compounds. nih.gov Similarly, acylation with other acid chlorides, such as 3-nitrobenzoyl chloride or 4-methoxybenzoyl chloride, in the presence of a base like triethylamine, yields the corresponding N-acyl derivatives. nih.gov These reactions are fundamental in medicinal chemistry for introducing new functionalities and exploring their impact on biological activity. nih.govacs.orgsemanticscholar.org

Table 1: Examples of Amide and Acetamide Derivatives
Derivative NameStructureSynthetic Approach
N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide[Image of N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide structure]Reaction with acetyl chloride or acetic anhydride.
2-Chloro-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide[Image of 2-Chloro-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide structure]Acylation with chloroacetyl chloride. nih.gov
N-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzamide[Image of N-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzamide structure]Acylation with 4-methoxybenzoyl chloride. nih.gov

The primary amino group can also participate in condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically involves refluxing the amino-oxadiazole with the desired aldehyde in a suitable solvent like absolute ethanol, often with a catalytic amount of acid. asianpubs.org This strategy is widely employed to synthesize diverse libraries of compounds for biological screening. impactfactor.org

The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles has been successfully achieved with a variety of aromatic aldehydes. jst.go.jp The formation of the characteristic azomethine (C=N) linkage is a robust and efficient method for introducing large, aromatic substituents. researchgate.netatmiyauni.ac.in The structure of these derivatives can be confirmed by the appearance of a characteristic absorption band for the imine group in the IR spectrum. asianpubs.org

Table 2: Representative Imines (Schiff Bases) Derived from 3-Phenyl-1,2,4-oxadiazol-5-amine
Derivative NameStructureAldehyde Reagent
(E)-N-benzylidene-3-phenyl-1,2,4-oxadiazol-5-amine[Image of (E)-N-benzylidene-3-phenyl-1,2,4-oxadiazol-5-amine structure]Benzaldehyde
(E)-N-(4-chlorobenzylidene)-3-phenyl-1,2,4-oxadiazol-5-amine[Image of (E)-N-(4-chlorobenzylidene)-3-phenyl-1,2,4-oxadiazol-5-amine structure]4-Chlorobenzaldehyde
(E)-N-(4-nitrobenzylidene)-3-phenyl-1,2,4-oxadiazol-5-amine[Image of (E)-N-(4-nitrobenzylidene)-3-phenyl-1,2,4-oxadiazol-5-amine structure]4-Nitrobenzaldehyde

Substitution and Modification of the 3-Phenyl Moiety

The phenyl ring at the 3-position is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these substitutions are influenced by the electronic nature of the 1,2,4-oxadiazol-5-amine substituent and the reaction conditions.

Studies on the nitration of the closely related 2,5-diphenyl-1,3,4-oxadiazole show that the reaction can yield a mixture of products. rsc.orgrsc.org The regioselectivity is highly dependent on the nitrating agent. Nitration with nitric acid alone tends to favor the formation of p-nitrophenyl isomers, while the use of mixed acids (nitric and sulfuric acid) or nitronium tetrafluoroborate results primarily in m-nitration products. rsc.orgrsc.org This suggests that under strongly acidic conditions, the oxadiazole ring becomes protonated, acting as a deactivating, meta-directing group. In contrast, under less acidic conditions, the unprotonated heterocycle may act as a weak activating or deactivating group with para-directing effects. rsc.org These findings can be extrapolated to predict the behavior of the 3-phenyl moiety in this compound, allowing for targeted synthesis of nitro-substituted derivatives which can be further converted to other functional groups. Other electrophilic substitutions, such as halogenation or Friedel-Crafts reactions, could also be envisioned, although specific examples for this core are less documented.

Construction of Hybrid Molecular Architectures

A powerful strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophoric scaffolds. This approach aims to leverage the biological activities of the individual components, potentially leading to compounds with enhanced potency, improved selectivity, or novel mechanisms of action.

The this compound core can be linked to fused heterocyclic systems like quinazolines and benzoxazines. One established method involves creating a linker between the two heterocyclic systems. For example, novel 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids have been synthesized by coupling 2-mercapto-quinazoline derivatives with 5-(chloromethyl)-1,2,4-oxadiazoles. nih.gov This reaction, typically carried out in DMF with a base such as K₂CO₃, forms a thioether bridge connecting the two rings. nih.gov Another approach involves synthesizing 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, where the oxadiazole is directly attached to the nitrogen at the 3-position of the quinazolinone ring. nih.gov The synthesis of 1,2,4-oxadiazole-1,4-benzoxazine hybrids has also been reported, demonstrating the feasibility of combining these two important heterocyclic systems. researchgate.net

Table 3: Examples of Hybrid Architectures with Fused Systems
Hybrid SystemGeneral StructureLinking Strategy
Oxadiazole-Quinazoline[Image of Oxadiazole-Quinazoline hybrid structure]Thioether linkage between the oxadiazole 5-position and the quinazoline 2-position. nih.gov
Oxadiazole-Benzoxazine[Image of Oxadiazole-Benzoxazine hybrid structure]Direct or linked attachment of the oxadiazole ring to the benzoxazine core. researchgate.net

Triazoles are another class of heterocycles with significant biological activity. The creation of oxadiazole-triazole hybrids is a well-established strategy for generating novel compounds. nih.gov A highly efficient method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This approach involves modifying one of the heterocyclic cores to contain a terminal alkyne and the other to contain an azide group. For example, a 1,3,4-oxadiazole (B1194373) bearing a propargyl group (a terminal alkyne) can be reacted with various aromatic azides in the presence of a copper(I) catalyst (often generated in situ from copper(II) sulfate and sodium ascorbate) to yield the desired 1,3,4-oxadiazole linked 1,2,3-triazole hybrids. nih.govresearchgate.net This reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups, making it ideal for creating molecular diversity. orientjchem.org

Table 4: Oxadiazole-Triazole Hybrid Structures
Hybrid SystemGeneral StructureSynthetic Method
Oxadiazole-Triazole[Image of Oxadiazole-Triazole hybrid structure]Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net

Synthesis of Acetylenic and Other Unsaturated Derivatives for Further Transformation

The introduction of unsaturated functionalities, such as acetylenic (alkynyl) and vinylic (alkenyl) groups, onto the this compound scaffold is a critical strategy for expanding its chemical diversity and utility. These unsaturated moieties serve as versatile synthetic handles for a variety of subsequent transformations, including cyclization reactions, click chemistry, and further cross-coupling reactions. The most prevalent and effective methods for forging these carbon-carbon bonds rely on palladium-catalyzed cross-coupling reactions, namely the Sonogashira and Heck reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

These reactions typically require a halogenated precursor of the this compound core. Functionalization can be targeted at either the 3-phenyl ring or, in principle, the C5-position of the oxadiazole ring, although modification of the phenyl group is more commonly documented for related aromatic systems. For instance, electrophilic halogenation of the phenyl ring would yield an aryl halide, a standard substrate for these coupling methods.

Synthesis of Acetylenic Derivatives via Sonogashira Coupling

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org By applying this methodology to a halogenated derivative of this compound (e.g., 5-amino-3-(4-iodophenyl)-1,2,4-oxadiazole), a wide array of acetylenic derivatives can be synthesized. The reaction conditions are generally mild, allowing for the use of complex and functionalized alkynes. wikipedia.org

The general scheme involves the reaction of the halo-oxadiazole with a terminal alkyne in the presence of a palladium source like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (TEA) which often doubles as the solvent.

Table 1: Representative Sonogashira Coupling Reactions for Acetylenic Functionalization The following table illustrates potential transformations based on established Sonogashira reaction principles.

PrecursorAlkyne PartnerCatalyst SystemProduct
5-Amino-3-(4-iodophenyl)-1,2,4-oxadiazolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, TEA5-Amino-3-(4-(phenylethynyl)phenyl)-1,2,4-oxadiazole
5-Amino-3-(4-iodophenyl)-1,2,4-oxadiazoleEthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, TEA5-Amino-3-(4-((trimethylsilyl)ethynyl)phenyl)-1,2,4-oxadiazole
5-Amino-3-(4-iodophenyl)-1,2,4-oxadiazolePropargyl alcoholPd(PPh₃)₂Cl₂, CuI, TEA3-(4-(5-Amino-1,2,4-oxadiazol-3-yl)phenyl)prop-2-yn-1-ol

Synthesis of Vinylic Derivatives via Heck Reaction

The Heck reaction provides a powerful means of synthesizing vinyl-substituted aromatic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction is instrumental in forming a new carbon-carbon single bond between the aromatic ring and one of the sp² carbons of the alkene, effectively vinylating the starting material.

For the this compound core, a halogenated precursor can be reacted with various alkenes, such as styrene or alkyl acrylates, to yield the corresponding vinylic derivatives. The reaction is typically carried out in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate). organic-chemistry.org A key advantage of the Heck reaction is its frequent high stereoselectivity, often yielding the trans isomer. organic-chemistry.org

Table 2: Representative Heck Reactions for Vinylic Functionalization The following table illustrates potential transformations based on established Heck reaction principles.

PrecursorAlkene PartnerCatalyst SystemProduct
5-Amino-3-(4-bromophenyl)-1,2,4-oxadiazoleStyrenePd(OAc)₂, P(o-tolyl)₃, TEA(E)-5-Amino-3-(4-styrylphenyl)-1,2,4-oxadiazole
5-Amino-3-(4-bromophenyl)-1,2,4-oxadiazoleEthyl acrylatePd(OAc)₂, PPh₃, K₂CO₃(E)-Ethyl 3-(4-(5-amino-1,2,4-oxadiazol-3-yl)phenyl)acrylate
5-Amino-3-(4-bromophenyl)-1,2,4-oxadiazole4-VinylpyridinePd(OAc)₂, PPh₃, TEA(E)-5-Amino-3-(4-(2-(pyridin-4-yl)vinyl)phenyl)-1,2,4-oxadiazole

These palladium-catalyzed transformations furnish acetylenic and vinylic derivatives of this compound that are primed for further synthetic elaboration, enabling access to a broad chemical space of complex heterocyclic structures for various research applications.

Mechanistic Investigations of Reactions Involving 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The formation of the 1,2,4-oxadiazole (B8745197) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. researchgate.netmdpi.comchim.it The most prevalent approach involves the cyclization of O-acylamidoximes. researchgate.netresearchgate.net This process is often facilitated by dehydrating agents or thermal conditions. researchgate.net

Application of Isotopic Labeling (e.g., ¹⁵N NMR) for Tracing Atomic Migration

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. In the context of 1,2,4-oxadiazole synthesis, nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy can be particularly informative. By strategically incorporating ¹⁵N-labeled reagents, such as hydroxylamine (B1172632) or amidoximes, researchers can follow the nitrogen atoms' pathways, confirming atom migration patterns and validating proposed mechanisms. For instance, in the formation of pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine derivatives, ¹⁵N labeling using enriched sodium nitrite (B80452) has been successfully employed to trace the nitrogen atom's incorporation into the final heterocyclic structure. researchgate.net This approach helps to distinguish between potential isomers and clarify the regiochemistry of the cyclization process. researchgate.net

While direct isotopic labeling studies on 3-phenyl-1,2,4-oxadiazol-5-amine were not found in the provided search results, the principles of using ¹⁵N NMR are broadly applicable to the study of oxadiazole and other nitrogen-containing heterocycles. researchgate.net Such studies can provide unambiguous evidence for the atomic rearrangements that occur during ring formation and rearrangement reactions, such as the Boulton-Katritzky rearrangement. chim.it

Identification and Characterization of Reaction Intermediates

The synthesis of 1,2,4-oxadiazoles often proceeds through transient intermediates that can sometimes be isolated and characterized. A common intermediate in the synthesis from amidoximes is the O-acylamidoxime. researchgate.netmdpi.comresearchgate.net This intermediate is formed by the acylation of an amidoxime (B1450833) and subsequently undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring. mdpi.com In some cases, these O-acylamidoxime intermediates have been isolated and their structures confirmed, providing direct evidence for the reaction pathway. researchgate.net

In other synthetic routes, such as those involving the thermolysis of related heterocyclic compounds, different intermediates are proposed. For example, the thermolysis of 3-phenyl-1,2,4-oxadiazol-5-ylhydrazines is suggested to proceed through a diradical intermediate. rsc.org The formation of various rearrangement products in these reactions points to the existence of complex, multi-step mechanisms involving highly reactive transient species. rsc.org

Modern synthetic methods, such as the cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles, involve in situ-formed intermediates like ketenimines, which are then trapped by a carboxylic acid before an intramolecular aza-Wittig reaction. acs.orgacs.org While this example pertains to the 1,3,4-oxadiazole (B1194373) isomer, it highlights the advanced mechanistic understanding that can be achieved through the identification of key intermediates.

Reaction Type Proposed/Identified Intermediate Significance
Amidoxime CyclizationO-Acylamidoxime researchgate.netmdpi.comresearchgate.netConfirms the two-step nature of the reaction: acylation followed by cyclization.
Thermolysis of Hydrazine (B178648) DerivativesDiradical Intermediate rsc.orgExplains the formation of various rearrangement products.
Cobalt-Catalyzed SynthesisKetenimine acs.orgacs.orgDemonstrates the complexity of modern multi-component reactions.

Kinetic Analysis for Rate-Determining Steps

While specific kinetic data for the synthesis of this compound was not detailed in the search results, the general principles of kinetic analysis are widely applied to understand the mechanisms of organic reactions. khanacademy.orgyoutube.com

Mechanistic Studies of Biological Target Interactions (in vitro and in vivo Research Models)

Derivatives of the 1,2,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. chim.itrjptonline.orgnih.gov Understanding how these molecules interact with their biological targets at a molecular level is crucial for the rational design of new therapeutic agents.

Cellular Pathway Modulation Studies

Beyond direct protein interaction, research investigates the downstream effects of this compound derivatives on cellular processes. These studies are critical for confirming the biological activity of the compounds within a cellular context, particularly their potential as anticancer agents. Key areas of investigation include their impact on cell cycle progression and the induction of programmed cell death (apoptosis).

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of this cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Derivatives of 1,2,4-oxadiazole have been shown to modulate cell cycle progression, often leading to cell cycle arrest. nih.gov This effect is typically analyzed using flow cytometry, which measures the DNA content of cells and allows researchers to determine the percentage of cells in different phases (G0/G1, S, and G2/M) of the cell cycle. nih.gov

Studies on various 1,2,4-oxadiazole compounds have demonstrated a notable ability to cause an accumulation of cells in the G2/M phase. nih.govnih.govresearchgate.net For instance, treatment of pancreatic cancer cells with a 1,3,4-oxadiazole nortopsentin derivative resulted in a significant increase in the population of cells in the G2/M phase, coupled with a decrease in the G1 phase population. researchgate.net Similarly, other novel 1,2,4-oxadiazole derivatives have been linked to G2/M arrest. nih.gov Some analogues have also been observed to arrest the cell cycle at the G1/S checkpoint or to cause an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.govresearchgate.net

Table 2: Effects of Oxadiazole Derivatives on Cell Cycle Progression

Compound ClassCell LinePrimary EffectMethodReference
1,3,4-Oxadiazole Nortopsentin AnaloguePDAC-3, Suit-2 (Pancreatic)Increase in G2/M phase populationFlow Cytometry researchgate.net
1,2,4-Oxadiazole/1,2,3-Triazole HybridsNot SpecifiedG2/M ArrestCell Cycle Investigations nih.gov
3-(...phenyl)-1,2,4-oxadiazole DerivativesHEPG2 (Liver Cancer)Accumulation in G2/M phaseFlow Cytometry nih.gov
5-Aryl-3-(...thiophenyl)-1,2,4-oxadiazolesMCF-7 (Breast Cancer)Slight increase in G1 and S phases; pre-G1 apoptosisCell Cycle Profiling researchgate.net

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this process in malignant cells. Many 1,2,4-oxadiazole derivatives have been investigated for their capacity to induce apoptosis. nih.gov

The pro-apoptotic potential of these compounds is often confirmed using techniques like the Annexin V-FITC assay, which identifies cells in the early stages of apoptosis. researchgate.net Mechanistic studies delve deeper to identify the specific molecular pathways being activated. A common finding is the activation of caspases, which are proteases that execute the process of apoptosis. nih.gov In particular, derivatives have been shown to activate caspase-3, a key executioner caspase. nih.gov

Furthermore, these compounds can modulate the expression of proteins from the Bcl-2 family, which are critical regulators of apoptosis. Research has shown that certain 1,2,4-oxadiazole derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, committing the cell to a death pathway. Western blotting is a common technique used to measure the levels of these key apoptosis-related proteins, such as BAX, Bcl-2, caspase 3, and PARP (Poly (ADP-ribose) polymerase). nih.govfigshare.com

Table 3: Summary of Apoptosis Induction by Oxadiazole and Related Derivatives

Compound ClassCell LineAssay MethodKey Molecular OutcomeReference
1,2,4-Oxadiazole/1,2,3-Triazole HybridsA-594 (Epithelial)Caspase-3 Activation AssayActivation of caspase-3 cascade nih.gov
5-Aryl-3-(...thiophenyl)-1,2,4-oxadiazolesMCF-7 (Breast Cancer)ELISA, Annexin V-FITCInduces apoptosis via Bax activation and Bcl-2 downregulation researchgate.net
4,5-bis(...) -4H-1,2,4-triazol-3-amine*A549 (Lung Cancer)Flow Cytometry, Western BlotUpregulation of BAX, caspase 3, and PARP; downregulation of Bcl-2 nih.govfigshare.com
3-(...phenyl)-1,2,4-oxadiazole DerivativesHEPG2 (Liver Cancer)Apoptosis AssaysInduction of apoptosis nih.gov

*Note: While a triazole, the detailed mechanistic findings on apoptosis induction are highly relevant to the study of related nitrogen-containing heterocycles like oxadiazoles.

Non Biological Research Applications of 1,2,4 Oxadiazole Scaffolds

Research in Advanced Materials Science and Engineering

The 1,2,4-oxadiazole (B8745197) moiety is a significant building block in materials science due to its exceptional thermal and chemical resilience, coupled with a high photoluminescence quantum yield. researchgate.net These characteristics have propelled its use in the development of advanced materials for optoelectronics. nih.govresearchgate.net Researchers have successfully incorporated the 1,2,4-oxadiazole ring into polymers, creating materials with tailored properties. For example, the synthesis of terpolymers with 1,2,4-oxadiazolic pendant groups has been reported, demonstrating the versatility of this heterocycle in modifying polymer backbones for specific functions. scilit.com Furthermore, fluorinated starburst molecules containing a triethanolamine (B1662121) core and 1,2,4-oxadiazole units have been synthesized, highlighting their potential in creating complex, functional macromolecules. scilit.com

Development of Functional Materials for Specific Applications

The application of 1,2,4-oxadiazoles extends to the creation of highly specific functional materials, most notably liquid crystals and luminescent materials. lifechemicals.com

Liquid Crystals: The introduction of a 1,2,4-oxadiazole ring into calamitic (rod-shaped) molecules has been shown to induce or modify liquid crystalline properties. researchgate.net These compounds possess a significant dipole moment perpendicular to the main molecular axis, which influences their mesogenic behavior. tandfonline.com Research has demonstrated that series of 1,2,4-oxadiazole derivatives bearing a terminal flexible alkoxy chain can exhibit enantiotropic nematic and smectic A phases. tandfonline.com The ability to remove protecting groups, such as a benzyl (B1604629) group, from these molecules opens up pathways for synthesizing phenolic 1,2,4-oxadiazoles. These intermediates are valuable precursors for creating ferroelectric liquid crystals by incorporating chiral chains. tandfonline.com

Table 1: Mesomorphic Properties of 1,2,4-Oxadiazole Derivatives

Compound Series Terminal Substituent Observed Mesophases Potential Application
Series 2 (a-f) Alkoxy chain Nematic, Smectic A Ferroelectric Liquid Crystals

This table is based on research investigating calamitic 1,2,4-oxadiazole derivatives. tandfonline.com

Luminescent Materials: While the 1,3,4-oxadiazole (B1194373) isomer is more commonly associated with high quantum yields, the 1,2,4-oxadiazole ring also plays a role in the design of luminescent materials. lifechemicals.comtandfonline.com However, studies comparing the two isomers have shown that the placement of the nitrogen atoms within the ring significantly impacts the emissive properties. Replacement of a 1,3,4-oxadiazole ring with a 1,2,4-oxadiazole unit in certain molecular structures has been observed to cause a substantial reduction in the quantum yield. tandfonline.com Despite this, their inherent stability and synthetic accessibility keep them as relevant scaffolds in the ongoing exploration of new organic luminophores. researchgate.net

Exploration in Scintillating Material Design

The oxadiazole core, in general, is of great interest in the development of scintillating materials, which are compounds that emit light upon exposure to ionizing radiation. nih.gov Much of the foundational research in this area has focused on the 1,3,4-oxadiazole isomer, with compounds like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) being well-known scintillators. osti.gov While less common, the 1,2,4-oxadiazole scaffold is also explored for these applications, leveraging its aromatic nature and stability. The investigation aims to understand how the different arrangement of heteroatoms in the 1,2,4-isomer affects the scintillation efficiency and decay time compared to its more established 1,3,4-counterpart.

Investigative Research in Dyestuff Chemistry

The application of oxadiazole derivatives extends to the dyestuff industry. nih.gov The conjugated aromatic system of the 1,2,4-oxadiazole ring can act as a chromophore, contributing to the color of an organic molecule. Research in this area focuses on synthesizing substituted 1,2,4-oxadiazoles and evaluating their absorption and emission spectra. By strategically adding various electron-donating or electron-withdrawing groups to the C3 and C5 positions of the oxadiazole ring, chemists can tune the color and other properties of the resulting dyes for specific applications in textiles, printing, and imaging.

Role as Ligands in Coordination Chemistry Research and Complex Formation

1,2,4-oxadiazoles have proven to be effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net The nitrogen atoms of the oxadiazole ring act as donor sites, allowing these molecules to coordinate with metals such as copper(II), nickel(II), zinc(II), silver(I), palladium(II), and platinum(II). nih.govresearchgate.net

This coordination ability has been harnessed to construct a range of fascinating supramolecular structures, including coordination polymers and discrete bimetallic macrocycles. nih.govacs.org For instance, ligands like 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole and 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole have been used to synthesize complexes with Cu(II), Ni(II), and Zn(II). nih.gov In some cases, the resulting complexes exhibit interesting structural motifs, such as 3-D open coordination networks where silver atoms are coordinated to the oxadiazole nitrogen. nih.gov The coordination enhances the intrinsic properties of the oxadiazole ligands, leading to materials with potential applications in optoelectronics and catalysis. nih.govresearchgate.net The study of these metal complexes provides insight into the fundamental aspects of molecular self-assembly and the design of functional metal-organic materials. acs.org

Table 2: Examples of Metal Complexes with 1,2,4-Oxadiazole Ligands

Ligand Metal Ion(s) Resulting Structure/Complex Type Reference
3,5-bis(2′-pyridyl)-1,2,4-oxadiazole Cu(II), Ni(II), Zn(II) Chelating metal complexes nih.gov
3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole Cu(II), Ni(II), Zn(II) Chelating metal complexes nih.gov
Pyrazine-oxadiazole ligand Ag(I) 3-D open coordination networks nih.gov

Future Directions and Emerging Research Avenues for 3 Phenyl 1,2,4 Oxadiazol 5 Amine Chemistry

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methods for preparing 1,2,4-oxadiazoles. Traditional synthesis methods often rely on harsh reagents and demanding conditions, such as the use of POCl₃, SOCl₂, or strong acids. researchgate.net Modern approaches seek to mitigate these drawbacks by focusing on energy efficiency, waste reduction, and the use of more benign reagents and solvents.

A significant area of advancement is the use of microwave-assisted synthesis . This technique has been shown to accelerate the heterocyclization of amidoximes with carboxylic acid derivatives, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. nih.gov For instance, the cyclization-oxidation reaction of acyl hydrazones with aldehydes under microwave irradiation in a solvent-free medium can be completed in as little as 25 minutes, a stark contrast to the 12 hours required under reflux conditions. nih.gov

One-pot synthesis procedures represent another major stride in sustainable chemistry. These methods, which combine multiple reaction steps into a single operation without isolating intermediates, offer considerable advantages in terms of efficiency and resource conservation. A notable example is the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature using a superbase medium like NaOH/DMSO. nih.govmdpi.com This approach avoids the need to isolate O-acylamidoxime intermediates, streamlining the synthetic process. mdpi.com

Furthermore, the development of novel catalytic systems is contributing to greener synthetic routes. For example, the use of PTSA-ZnCl₂ has been reported as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Research is also exploring oxidative cyclization reactions catalyzed by transition metals like copper or using oxidizing agents such as N-bromosuccinimide (NBS) or iodine under mild conditions, which presents an alternative to traditional condensation methods. mdpi.com

Green Synthetic ApproachKey FeaturesExample ReactionReference
Microwave-Assisted SynthesisRapid reaction times, high yields, solvent-free options.Heterocyclization of amidoximes and acyl chlorides. nih.gov
One-Pot SynthesisIncreased efficiency, reduced waste, avoids intermediate isolation.Amidoximes and carboxylic esters to 1,2,4-oxadiazoles at room temperature. nih.govmdpi.com
Novel CatalysisUse of milder catalysts, improved selectivity.PTSA-ZnCl₂ catalyzed synthesis from amidoximes and nitriles. organic-chemistry.org
Oxidative CyclizationForms heterocyclic core via C-O or N-O bond formation.Copper-catalyzed cascade reaction of amidines and methylarenes. mdpi.com

Discovery of Novel Reactivity and Transformation Pathways

Beyond improving their synthesis, researchers are actively exploring the fundamental reactivity of the 1,2,4-oxadiazole (B8745197) ring to unlock new chemical transformations and access novel molecular architectures. These investigations are crucial for expanding the synthetic utility of compounds like 3-Phenyl-1,2,4-oxadiazol-5-amine.

One intriguing area is the study of ring-photoisomerization . Irradiation of certain 3-amino-1,2,4-oxadiazoles has been shown to induce unprecedented ring-degenerate photoisomerization, leading to the formation of other oxadiazole isomers, such as 1,3,4-oxadiazoles. nih.gov These photochemical transformations open up pathways to new heterocyclic systems that may be difficult to access through conventional thermal reactions. nih.gov

The cleavage of the 1,2,4-oxadiazole ring under specific conditions is another area of active research. For instance, attempts to synthesize certain substituted derivatives of 3,5-diamino-1,2,4-oxadiazole in the presence of acid unexpectedly resulted in the cleavage of the oxadiazole ring. rsc.org Understanding and controlling such ring-opening reactions could provide a synthetic route to highly functionalized acyclic structures or serve as a prelude to subsequent recyclization into different heterocyclic frameworks.

Moreover, the 1,2,4-oxadiazole ring itself can serve as a precursor for other heterocyclic systems. researchgate.net For example, the transformation of 2-amino-5-phenyl-1,3,4-oxadiazole into 3-phenyl-1,2,4-triazolin-5-one demonstrates the potential for ring system conversion. acs.org Exploring these transformation pathways systematically could vastly expand the chemical space accessible from 1,2,4-oxadiazole starting materials. Other novel reactions include oxidative cyclizations that form the heterocyclic core through the coupling of N-H and O-H or C-H bonds, offering new strategies for assembling the oxadiazole ring under mild conditions. mdpi.com

Integration of Advanced Computational Techniques for Predictive Design

The synergy between experimental synthesis and computational chemistry is becoming increasingly vital in modern chemical research. For the 1,2,4-oxadiazole class of compounds, advanced computational techniques are accelerating the design and discovery process, enabling researchers to predict molecular properties and prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the structural features of molecules with their biological activity. Studies on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines have employed QSAR to identify key descriptors, such as quantum chemical properties and hydrophobicity, that influence their anti-proliferative activity. researchgate.net These models provide valuable insights that guide the design of new analogues with potentially enhanced potency. researchgate.netresearchgate.net

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a specific protein target. This technique is widely applied in the design of 1,2,4-oxadiazole derivatives as inhibitors of various enzymes. rsc.org For example, docking studies have been instrumental in designing oxadiazole-based inhibitors for targets like cyclo-oxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). rsc.orgresearchgate.net These in silico screening methods allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources in the lab. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is now a standard component of the drug discovery pipeline. nih.gov Software tools can calculate key physicochemical properties to assess the "drug-likeness" of designed compounds, predicting factors like oral bioavailability and potential toxicity before they are ever synthesized. nih.govacs.org Molecular dynamics simulations further enhance this predictive power by assessing the stability of ligand-protein complexes over time. researchgate.netacs.org This computational pre-screening helps to focus synthetic efforts on candidates with the most promising pharmacological profiles.

Computational TechniqueApplication in 1,2,4-Oxadiazole ResearchKey OutcomeReference(s)
QSARCorrelating structural descriptors with anti-proliferative activity.Identification of key features for improved potency. researchgate.netresearchgate.net
Molecular DockingPredicting binding modes and affinities to protein targets (e.g., EGFR, COX-2).Rational design of potent and selective enzyme inhibitors. rsc.orgresearchgate.net
ADMET PredictionIn silico evaluation of drug-like properties and toxicity profiles.Prioritization of synthetic candidates with favorable pharmacokinetics. nih.govacs.org
Molecular DynamicsAssessing the stability of ligand-receptor complexes.Understanding the dynamic interactions that govern binding. researchgate.netacs.org

Design and Synthesis of Chemically Diverse Analogues for Targeted Research Hypotheses

A cornerstone of future research lies in the rational design and synthesis of chemically diverse analogues of this compound to test specific biological hypotheses and probe structure-activity relationships (SAR). By systematically modifying the peripheral functionality around the core scaffold, chemists can fine-tune the properties of these molecules for specific applications.

Much of this work is driven by the search for new therapeutic agents. For instance, extensive SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines was conducted to develop potent anti-proliferative agents against prostate cancer. nih.gov This involved creating a targeted library by varying the two aryl substituents, which led to the identification of compounds with significantly improved potency over the initial screening hit. nih.gov Similarly, the synthesis of 3-aryl-5-aryl-1,2,4-oxadiazoles has yielded novel apoptosis inducers, with SAR studies revealing the importance of specific substituents on both phenyl rings for anticancer activity. nih.govresearchgate.net

The design of analogues also extends to other therapeutic areas. To develop antimicrobial agents localized to the gastrointestinal tract, researchers have modified the 1,2,4-oxadiazole structure by introducing ionizable functional groups like amines and carboxylic acids to reduce systemic absorption. nih.gov This strategic derivatization aims to create compounds with optimized physicochemical properties for a specific mode of action. nih.gov The synthesis of libraries of 1,2,4-oxadiazole derivatives linked to other bioactive molecules, such as 5-fluorouracil, is another promising strategy to create hybrid compounds with enhanced anticancer activity. nih.gov This modular approach allows for the combination of known pharmacophores to generate novel chemical entities with potentially synergistic effects.

The exploration of diverse analogues is not limited to small substituents. The synthesis of molecules where the 1,3,4-oxadiazole (B1194373) ring is decorated with long alkyl chains has been pursued to develop inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov This demonstrates the broad applicability of the oxadiazole scaffold in generating compounds that can interact with a wide range of biological targets.

Compound ClassResearch Target/HypothesisKey Findings from Analogue SynthesisReference(s)
N-Aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)aminesProstate CancerSAR exploration led to a 200-fold potency improvement. nih.gov
3-Aryl-5-aryl-1,2,4-oxadiazolesApoptosis Induction (Anticancer)The 3-phenyl group can be replaced by pyridyl; a substituted 5-membered ring at the 5-position is crucial for activity. nih.gov
1,2,4-Oxadiazole-5-fluorouracil derivativesAnticancer AgentsHybrid molecules showed promising activity against several cancer cell lines. nih.gov
3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazolesAntileishmanial AgentsSAR revealed that electron-donating groups on the aryl ring increased activity. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-phenyl-1,2,4-oxadiazol-5-amine?

Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. A common approach includes:

Reaction of phenylamidoxime with activated carbonyl compounds (e.g., trichloroacetonitrile) under basic conditions.

Cyclization using reagents like HATU or DCC to form the oxadiazole ring.

Purification via column chromatography or recrystallization.
Key parameters affecting yield include temperature (80–120°C), solvent (acetonitrile or DMF), and stoichiometric ratios. For example, refluxing in acetonitrile with K₂CO₃ achieves ~65% yield . Challenges include competing side reactions (e.g., hydrolysis), which require careful pH control .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystallization : Slow evaporation of ethanol/ethyl acetate solutions.

Data Collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : SHELXS/SHELXL software for phase determination and refinement .
The compound exhibits planar geometry in the oxadiazole ring, with a dihedral angle of 2.3° between the phenyl and heterocyclic rings. Weak C–H⋯N hydrogen bonds stabilize the crystal lattice .

Q. What spectroscopic techniques are used to confirm tautomeric forms?

Methodological Answer: Tautomerism between this compound and its 5-phenyl-1,2,4-triazol-3-amine counterpart is analyzed via:

¹H/¹³C NMR : Distinct chemical shifts for NH₂ protons (δ 6.8–7.2 ppm) and aromatic carbons.

IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

Raman Spectroscopy : Bands at 1350–1450 cm⁻¹ for ring vibrations .
Computational methods (DFT) can predict tautomeric stability, with energy differences <1 kcal/mol favoring coexistence in solution .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., diuretic receptors or antimicrobial enzymes).

QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.

ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity.
For example, replacing the acylguanidine group in amiloride with the oxadiazole moiety retains diuretic activity by mimicking hydrogen-bonding patterns . Derivatives with electron-deficient aryl groups show enhanced antioxidant capacity (IC₅₀ ~12 µM in DPPH assays) .

Q. How are data contradictions resolved in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions (e.g., conflicting bioactivity for similar derivatives) are addressed by:

Re-evaluating Synthetic Purity : HPLC or LC-MS to confirm compound integrity.

Crystallographic Validation : SCXRD to rule out polymorphic interference.

Biological Replicates : Dose-response assays in multiple cell lines or animal models.
For instance, inactive 5-aryl-oxadiazole analogs may lack the required planarity for receptor binding, confirmed via SCXRD .

Q. What strategies improve reaction yields in halogenated derivatives?

Methodological Answer: For bromo- or chloro-substituted analogs:

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min at 150°C).

Catalytic Systems : Pd/Cu catalysts for Ullmann-type coupling of aryl halides.

Protecting Groups : Boc-protected amines prevent side reactions during cyclization .
For example, 3-(4-bromo-3-methylphenyl)-1,2,4-oxadiazol-5-amine is synthesized via Pd-mediated cross-coupling, achieving 75% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.